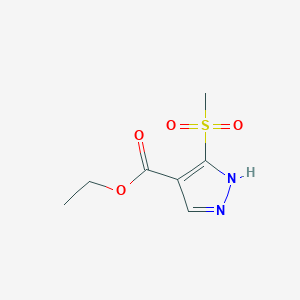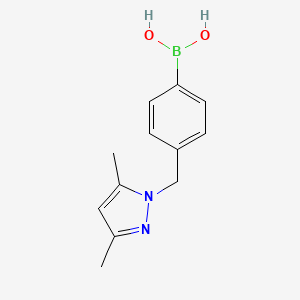
(4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. The compound features a phenyl ring substituted with a boronic acid group and a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation.
Attachment of the Pyrazole to the Phenyl Ring: The pyrazole ring is then attached to the phenyl ring through a methyl group. This can be achieved using a condensation reaction between the pyrazole and a benzyl halide.
Introduction of the Boronic Acid Group: The final step involves the introduction of the boronic acid group to the phenyl ring. This can be done using a borylation reaction, where a boron-containing reagent such as bis(pinacolato)diboron is used in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
(4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boron-containing alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boron-containing alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
(4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition, particularly for enzymes that interact with boronic acids.
Industry: The compound is used in the production of materials with specific properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of (4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain such functional groups. The pyrazole ring also contributes to the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target enzyme.
Comparaison Avec Des Composés Similaires
Similar compounds to (4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)phenyl)boronic acid include other boronic acids and pyrazole derivatives. Some examples are:
Phenylboronic acid: Lacks the pyrazole ring, making it less specific in its interactions.
(3,5-Dimethyl-1H-pyrazol-1-yl)methylphenyl derivatives: These compounds may have different substituents on the phenyl ring, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of the boronic acid group and the pyrazole ring, which imparts specific chemical properties and reactivity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C12H15BN2O2 |
|---|---|
Poids moléculaire |
230.07 g/mol |
Nom IUPAC |
[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C12H15BN2O2/c1-9-7-10(2)15(14-9)8-11-3-5-12(6-4-11)13(16)17/h3-7,16-17H,8H2,1-2H3 |
Clé InChI |
UXDCWYBADAHEJK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)CN2C(=CC(=N2)C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


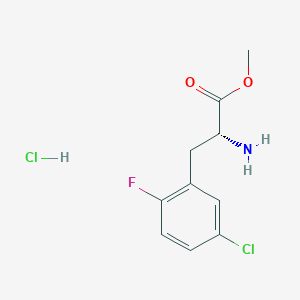
![7-Methoxy-3,4-dihydro-2h-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13573192.png)
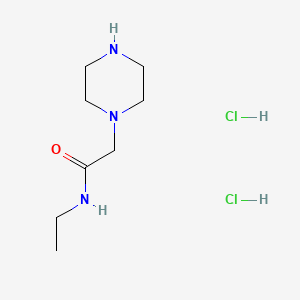
![2-Chloro-1-{4-[(3-chlorophenyl)methyl]-2-phenylpiperazin-1-yl}ethan-1-one](/img/structure/B13573199.png)

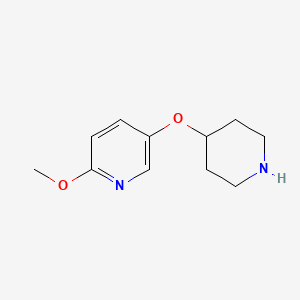
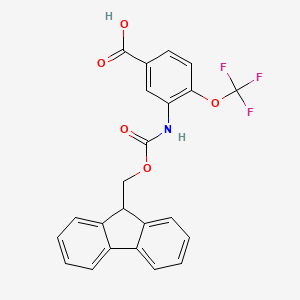
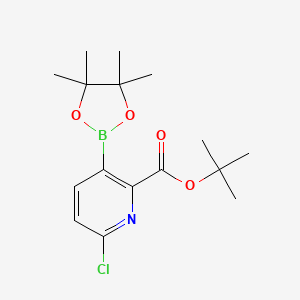
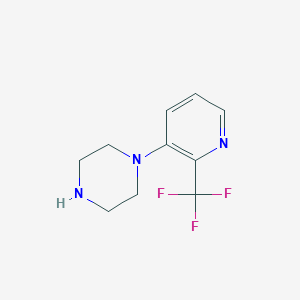
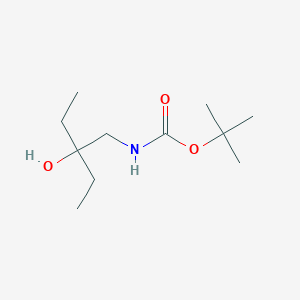
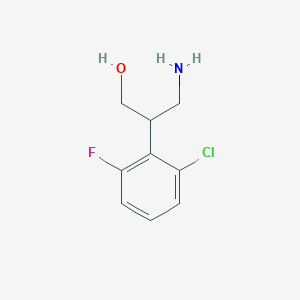
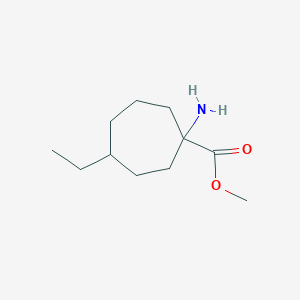
![2-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13573242.png)
